molecular formula C11H13BCl3NO2 B12332506 2,3,4-Trichloropyridine-5-boronic acid pinacol ester CAS No. 2121514-82-5

2,3,4-Trichloropyridine-5-boronic acid pinacol ester

Cat. No.: B12332506
CAS No.: 2121514-82-5
M. Wt: 308.4 g/mol
InChI Key: IXVGBWPWDNVSLR-UHFFFAOYSA-N
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Description

2,3,4-Trichloropyridine-5-boronic acid pinacol ester is a halogenated pyridine boronic ester with a pinacol (1,2-O-isopropylidene) protecting group. This compound is characterized by three chlorine substituents on the pyridine ring and a boronic ester moiety at the 5-position. The pinacol group enhances solubility in organic solvents and stabilizes the boronic acid against hydrolysis, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . Its structural complexity and halogenation pattern render it particularly useful in pharmaceutical and agrochemical research, where regioselective functionalization is critical.

Properties

CAS No.

2121514-82-5

Molecular Formula

C11H13BCl3NO2

Molecular Weight

308.4 g/mol

IUPAC Name

2,3,4-trichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H13BCl3NO2/c1-10(2)11(3,4)18-12(17-10)6-5-16-9(15)8(14)7(6)13/h5H,1-4H3

InChI Key

IXVGBWPWDNVSLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

  • Substrate Preparation : 2,3,4-Trichloro-5-iodopyridine or 2,3,4-trichloro-5-bromopyridine serves as the starting material. The iodine derivative is preferred due to its higher reactivity in oxidative addition.
  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) (0.05–0.1 equiv) is employed with potassium acetate (KOAc, 3.0 equiv) as the base.
  • Solvent : Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are used at reflux temperatures (80–100°C).
  • Workup : The crude product is purified via column chromatography (hexane/EtOAc or CH₂Cl₂/hexane) to isolate the boronic ester.

Example Procedure :

  • 2,3,4-Trichloro-5-iodopyridine (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (0.1 equiv), and KOAc (3.0 equiv) in 1,4-dioxane (0.2 M) are stirred at 100°C for 12 h.
  • Yield: 68–75% after silica gel purification.

Optimization Strategies

  • Solvent Effects : Cyclopentyl methyl ether (CPME) improves yields for sterically hindered substrates by enabling higher reflux temperatures (106°C vs. THF’s 66°C).
  • Ligand Design : Bulky phosphine ligands (e.g., XPhos) suppress protodeboronation side reactions.
  • Base Selection : Potassium phosphate (K₃PO₄) enhances coupling efficiency compared to carbonate bases in electron-deficient systems.

Halogen-Metal Exchange Followed by Borylation

This two-step method involves generating a pyridinyllithium or Grignard intermediate, which is quenched with a borate ester.

Lithium-Halogen Exchange

  • Metallation : 2,3,4-Trichloro-5-bromopyridine is treated with n-BuLi or t-BuLi at −78°C to form a lithiated intermediate.
  • Borylation : The intermediate is reacted with trimethyl borate (B(OMe)₃), followed by pinacol esterification.

Example :

  • 2,3,4-Trichloro-5-bromopyridine (1.0 equiv) in THF is treated with n-BuLi (1.1 equiv) at −78°C, then B(OMe)₃ (1.5 equiv) is added. After quenching, pinacol (1.2 equiv) in HCl/MeOH yields the product.
  • Yield: 55–60%.

Challenges

  • Steric Hindrance : The trichloropyridine scaffold impedes metallation, requiring cryogenic conditions.
  • Regioselectivity : Competing deprotonation at adjacent positions may occur, necessitating careful temperature control.

Direct C–H Borylation

Rhodium- or iridium-catalyzed C–H borylation offers a step-economical route but faces limitations with electron-deficient pyridines.

Rh-Catalyzed Protocol

  • Catalyst : [RhCl(cod)]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).
  • Conditions : 2,3,4-Trichloropyridine, B₂pin₂ (1.5 equiv), and catalyst (5 mol%) in cyclohexane at 120°C for 24 h.
  • Yield : ≤30%, due to low reactivity of the C5 position.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature (°C) Yield (%) Advantages Limitations
Miyaura Borylation PdCl₂(dppf) 1,4-Dioxane 100 68–75 High reproducibility Requires halogenated precursors
Halogen-Li Exchange n-BuLi THF −78 55–60 No Pd required Low functional group tolerance
C–H Borylation [RhCl(cod)]₂ Cyclohexane 120 ≤30 Step-economical Poor yields for electron-poor systems

Key Research Findings

Solvent Impact on Reaction Efficiency

  • CPME vs. THF : For Miyaura borylation, CPME increases yields by 40% for bulky substrates (e.g., 59% vs. 16% in THF).
  • Aqueous Mixing : Biphasic systems (dioxane/H₂O) reduce protodeboronation by stabilizing the Pd intermediate.

Industrial-Scale Considerations

  • Cost Efficiency : Miyaura borylation is preferred for scalability, with Pd recycling protocols reducing catalyst costs.
  • Purification : Continuous chromatography or crystallization in hexane/CH₂Cl₂ mixtures achieves >97% purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely employed in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. The boronic ester reacts with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of a palladium catalyst and base.

Mechanism and Conditions

  • Catalysts : PdCl₂(dppf), Pd(PPh₃)₄, or ferrocene palladium chloride are commonly used .

  • Solvents : Reactions occur in polar aprotic solvents like 1,4-dioxane or THF at 80–100°C .

  • Bases : Potassium carbonate, sodium hydroxide, or potassium acetate facilitate transmetallation .

  • Kinetics : Second-order kinetics are observed, with rates dependent on both the boronic ester and aryl halide concentrations.

Example Reaction

A representative coupling with 2-bromothiazole derivatives yields 2-methyl formate-5-boronic acid pinacol ester thiazole (85% yield) under the following conditions :

SubstrateCatalystBaseSolventTemperatureYield
2-bromo-5-methylthiazoleFerrocene PdCl₂ (5%)Potassium acetate1,4-dioxane80°C85%

Protodeboronation Reactions

Protodeboronation (removal of the boron group) occurs under basic or acidic conditions, often as a competing pathway during cross-coupling.

Key Findings

  • pH Dependency : Hydrolysis of the pinacol ester to the boronic acid precedes protodeboronation at neutral to alkaline pH .

  • Rate Comparison : Direct protodeboronation of the pinacol ester is ~50× slower than its boronic acid counterpart at pH 13 .

  • Catalytic Protodeboronation : Photoredox catalysis (e.g., using Ir(III) complexes) enables selective protodeboronation of alkyl boronic esters, though aryl systems like this compound remain less reactive .

Stability Data

ConditionHalf-Life (t₁/₂)Dominant Pathway
pH 13 (50% aq. dioxane)10 hoursHydrolysis → Protodeboronation
pH 7Days to weeksMinimal degradation

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C .

  • Storage : Stable at 2–8°C under inert atmospheres but susceptible to hydrolysis in humid conditions .

Comparative Reactivity of Boronic Esters

The trichloropyridine substituent enhances electrophilicity at the boron center compared to simpler aryl boronic esters. This electronic effect accelerates transmetallation in Suzuki couplings but increases susceptibility to hydrolysis .

Scientific Research Applications

Synthetic Applications

1.1. Suzuki-Miyaura Coupling Reactions

One of the most notable applications of boronic acid pinacol esters is in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a powerful tool for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the trichloropyridine moiety enhances the reactivity of the boronic ester, facilitating more efficient coupling reactions.

Table 1: Comparison of Coupling Yields

Reaction TypeYield (%)Reference
Aryl-Aryl Coupling85
Vinyl-Aryl Coupling78
Aryl-Alkyl Coupling90

Pharmaceutical Applications

2.1. Drug Discovery and Development

The compound has been explored as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For example, derivatives of trichloropyridine have shown promise in targeting specific enzymes or receptors involved in various diseases.

Case Study: Anticancer Activity

A study investigated derivatives of 2,3,4-trichloropyridine-5-boronic acid pinacol ester for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against specific cancer cell lines, suggesting potential as anticancer agents .

Material Science Applications

3.1. Polymer Chemistry

In material science, boronic acid pinacol esters are utilized in the synthesis of functionalized polymers. The ability to form dynamic covalent bonds allows for the creation of responsive materials that can change properties under specific conditions (e.g., pH or temperature).

Table 2: Properties of Functionalized Polymers

PropertyValueReference
Thermal StabilityUp to 250 °C
Mechanical StrengthHigh
Responsiveness to pHYes

Analytical Applications

4.1. Chromatographic Techniques

The analysis of boronic acid pinacol esters poses challenges due to hydrolysis during chromatographic separation. Recent advancements have focused on optimizing conditions to minimize on-column hydrolysis, thereby improving the accuracy of quantitative analyses.

Case Study: RP-HPLC Optimization

A study evaluated various stationary phases and mobile phase compositions to reduce hydrolysis rates during RP-HPLC analysis of boronic esters, resulting in improved resolution and reproducibility .

Mechanism of Action

The mechanism of action of 2,3,4-Trichloropyridine-5-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenated Pyridine Boronic Esters

Chlorinated Derivatives
  • 2-Chloropyridine-4-boronic Acid Pinacol Ester (CAS 458532-84-8): Molecular Formula: C₁₁H₁₅BClNO₂ Molecular Weight: 239.50 g/mol Properties: Less steric hindrance due to a single chlorine substituent, facilitating cross-coupling reactions. Widely used in drug discovery for functionalizing aryl halides .
  • 2-Chloropyridine-5-boronic Acid Pinacol Ester (CAS 444120-94-9): Molecular Formula: C₁₁H₁₅BClNO₂ Molecular Weight: 239.50 g/mol Properties: Similar to the 4-substituted isomer but with distinct regioselectivity in coupling reactions. Lower steric demand compared to trichloro derivatives .
  • 2,3,4-Trichloropyridine-5-boronic Acid Pinacol Ester :

    • Expected Molecular Weight: ~304.3 g/mol (estimated based on structural analogs).
    • Properties: Increased steric hindrance and electron-withdrawing effects from three chlorine atoms may reduce coupling efficiency but enhance stability and selectivity in certain reactions.
Fluorinated and Trifluoromethyl Derivatives
  • 2-Chloro-3-fluoropyridine-5-boronic Acid Pinacol Ester (CAS 1073312-28-3): Molecular Formula: C₁₁H₁₃BClFNO₂ Molecular Weight: ~263.5 g/mol Properties: Fluorine’s electronegativity enhances reactivity in electron-deficient systems. Used in synthesizing fluorinated pharmaceuticals .
  • 2-Chloro-5-(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester (CAS 2121515-21-5): Molecular Formula: C₁₂H₁₄BClF₃NO₂ Molecular Weight: 307.5 g/mol Properties: The trifluoromethyl group introduces strong electron-withdrawing effects, improving stability in acidic conditions and enabling unique reactivity in coupling reactions .

Heterocyclic Boronic Esters

  • Pyrimidine-5-boronic Acid Pinacol Ester :

    • Molecular Formula: C₁₀H₁₄BN₂O₂
    • Molecular Weight: 220.04 g/mol
    • Properties: The pyrimidine core offers distinct electronic properties compared to pyridine, enabling applications in nucleoside analogs and kinase inhibitors .
  • Thieno[3,2-b]thiophen-2-ylboronic Acid Pinacol Ester: Properties: A fused heterocycle with extended conjugation, useful in materials science for organic electronics .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Suzuki Coupling Solubility in THF/Water
2,3,4-Trichloropyridine-5-boronic ester* C₁₁H₁₂BCl₃NO₂ ~304.3 2-Cl, 3-Cl, 4-Cl Moderate (steric hindrance) High (pinacol ester benefits)
2-Chloropyridine-4-boronic ester C₁₁H₁₅BClNO₂ 239.50 2-Cl High High
2-Chloro-5-(trifluoromethyl)pyridine-4 C₁₂H₁₄BClF₃NO₂ 307.5 2-Cl, 5-CF₃ Moderate (electron withdrawal) Moderate
Pyrimidine-5-boronic ester C₁₀H₁₄BN₂O₂ 220.04 Pyrimidine core High High

*Estimated properties based on analogs.

Reactivity and Stability Insights

  • However, this may improve selectivity in multi-step syntheses .
  • Stability : Pinacol esters are generally resistant to hydrolysis, but excessive steric hindrance (e.g., trichloro derivatives) may complicate further derivatization, as seen in failed acid chloride formation in stable pinacol esters .
  • Solubility : All pinacol esters exhibit enhanced solubility in organic solvents like THF and dioxane compared to free boronic acids. Polar solvents like acetone further improve miscibility .

Biological Activity

2,3,4-Trichloropyridine-5-boronic acid pinacol ester is a boronic ester that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in synthetic organic chemistry, especially in the Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of various pharmaceuticals.

  • Molecular Formula : C11H12Cl3BNO2
  • Molecular Weight : 308.48 g/mol
  • CAS Number : 2121514-82-5

The biological activity of 2,3,4-trichloropyridine-5-boronic acid pinacol ester is primarily attributed to its ability to interact with biological targets through the boronic acid moiety. Boronic acids and their esters can form reversible covalent bonds with diols and other nucleophiles, which is crucial for modulating enzyme activities and cellular signaling pathways. This mechanism is particularly relevant in the context of enzyme inhibition and receptor binding.

Biological Activity

Research has indicated several areas where 2,3,4-trichloropyridine-5-boronic acid pinacol ester exhibits biological activity:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting proteasome activity, which is vital for protein degradation and turnover in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through the modulation of cell signaling pathways associated with tumor growth and metastasis.
  • Anti-inflammatory Effects : There is emerging evidence that boronic esters can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological implications of 2,3,4-trichloropyridine-5-boronic acid pinacol ester:

  • Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer progression. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in oncology .
  • Suzuki-Miyaura Coupling Applications : In pharmaceutical synthesis, this boronic ester has been utilized as a coupling partner in the synthesis of biologically active compounds. For instance, it was employed in the synthesis of kinase inhibitors which are currently under investigation for their anticancer properties .

Comparative Analysis

The following table summarizes the biological activities and applications of 2,3,4-trichloropyridine-5-boronic acid pinacol ester compared to similar compounds:

CompoundBiological ActivityApplications
2,3,4-Trichloropyridine-5-boronic acid pinacol esterEnzyme inhibition; anticancer; anti-inflammatoryPharmaceutical synthesis; research
3-Bromopyridine-5-boronic acid pinacol esterModerate enzyme inhibitionSynthesis of pharmaceuticals
2-Pyridineboronic acidHigh reactivity; broad applicationsDrug development; chemical biology

Q & A

Q. What are the standard synthetic routes for 2,3,4-trichloropyridine-5-boronic acid pinacol ester, and what catalysts are typically employed?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts such as Pd(dppf)Cl₂ or Pd₂(dba)₃. Key steps include:

  • Borylation : Aryl halides (e.g., 2,3,4-trichloro-5-bromopyridine) react with bis(pinacolato)diboron in the presence of Pd catalysts and bases like K₂CO₃ .
  • Solvent Systems : Reactions are conducted in polar aprotic solvents (e.g., 1,4-dioxane, DMF) at 80–110°C under inert atmospheres.
  • Workup : Purification via flash chromatography or recrystallization yields the boronic ester. Typical yields range from 60–94% depending on steric hindrance .

Q. How is the purity and structural integrity of this boronic ester validated in academic settings?

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C/¹¹B NMR confirms boronate formation (e.g., ¹¹B NMR peak at δ ~30 ppm for sp² boron) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
    • HPLC : Purity >95% is achieved using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for sterically hindered derivatives of this compound?

Steric effects from trichloro and pinacol groups reduce reaction rates. Mitigation strategies include:

  • Catalyst Tuning : Bulky ligands like SPhos or XPhos enhance Pd catalyst turnover .
  • Microwave Irradiation : Reduces reaction time (e.g., 30 min vs. 24 h) while maintaining yields >80% .
  • Base Selection : Cs₂CO₃ outperforms K₃PO₄ in highly substituted systems due to superior solubility .

Q. How do computational methods (e.g., DFT) predict reactivity trends in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) models assess:

  • Transition States : Boron-aryl bond dissociation energies correlate with experimental coupling efficiencies .
  • Steric Maps : Voronoi cavity calculations quantify steric hindrance, guiding ligand design for challenging substrates .

Q. What contradictions exist in reported reaction yields, and how are they resolved?

Discrepancies in yields (e.g., 23% vs. 94% in Pd-catalyzed couplings) arise from:

  • Oxygen Sensitivity : Trace O₂ deactivates Pd catalysts; rigorous degassing (argon bubbling) improves reproducibility .
  • Substrate Purity : Impurities in aryl halides (e.g., residual Br⁻) poison catalysts. Pre-purification via column chromatography resolves this .

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry for targeted drug discovery?

  • Fragment-Based Screening : Serves as a boronate "warhead" in protease inhibitors (e.g., SARS-CoV-2 Mpro) due to its electrophilic boron center .
  • Biological Probe Synthesis : Conjugated to fluorophores (e.g., BODIPY) for imaging enzyme activity in live cells .

Q. What role does it play in materials science, particularly polymer synthesis?

  • Conjugated Polymers : Acts as a monomer in Suzuki polycondensation to create π-conjugated materials for OLEDs. Key parameters:
    • Solubility : Log P ~2.8 (predicted) ensures processability in THF or toluene .
    • Thermal Stability : Decomposition >250°C enables high-temperature processing .

Methodological Challenges

Q. How are stability issues (hydrolysis/oxidation) addressed during storage and handling?

  • Storage : Anhydrous conditions (argon-filled glovebox) at –20°C prevent hydrolysis.
  • Stabilizers : Addition of 1–5% pinacol or 2,6-lutidine inhibits boronate oxidation .

Q. What advanced techniques characterize boron electronic environments in this compound?

  • X-ray Absorption Spectroscopy (XAS) : Probes boron coordination geometry (trigonal planar vs. tetrahedral) .
  • Solid-State NMR : ¹¹B MAS NMR distinguishes crystalline vs. amorphous phases in bulk samples .

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